
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole is a silicon-containing organic compound known for its unique structural and photophysical properties. This compound belongs to the class of siloles, which are five-membered silicon-containing heterocycles. Siloles are notable for their low-lying lowest unoccupied molecular orbital (LUMO) levels, making them excellent electron acceptors and efficient light emitters .
Métodos De Preparación
The synthesis of 1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common synthetic route includes the use of phenyl-substituted silacyclopentadienes as starting materials, which undergo ethynylation reactions to form the desired silole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying LUMO level facilitates efficient electron acceptance, making it an excellent candidate for use in electronic and photonic devices. The aggregation-induced emission (AIE) phenomenon observed in siloles, including this compound, is attributed to restricted intramolecular rotations, which enhance luminescence upon aggregation .
Comparación Con Compuestos Similares
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole can be compared with other silole derivatives, such as:
1-Methyl-1,2,3,4,5-pentaphenyl-1H-silole: Similar in structure but with a methyl group instead of an ethynyl group, leading to different electronic and photophysical properties.
1-Ethyl-1,2,3,4,5-pentaphenyl-1H-silole: Contains an ethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct electronic properties and reactivity compared to its methyl and ethyl counterparts.
Propiedades
Número CAS |
501423-28-5 |
|---|---|
Fórmula molecular |
C36H26Si |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
1-ethynyl-1,2,3,4,5-pentakis-phenylsilole |
InChI |
InChI=1S/C36H26Si/c1-2-37(32-26-16-7-17-27-32)35(30-22-12-5-13-23-30)33(28-18-8-3-9-19-28)34(29-20-10-4-11-21-29)36(37)31-24-14-6-15-25-31/h1,3-27H |
Clave InChI |
BJFVVLDSCBLCQO-UHFFFAOYSA-N |
SMILES canónico |
C#C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


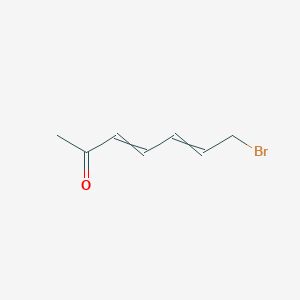
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
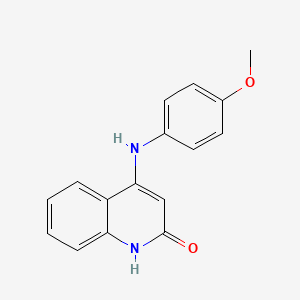
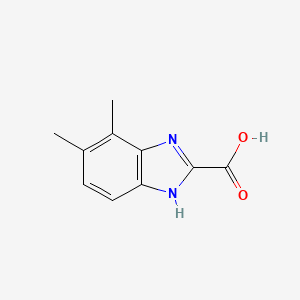
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)
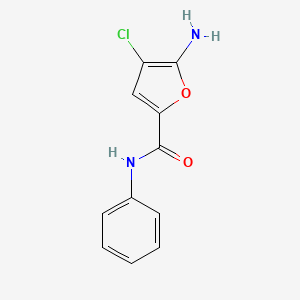

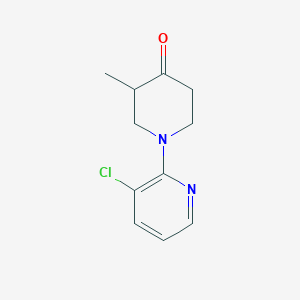
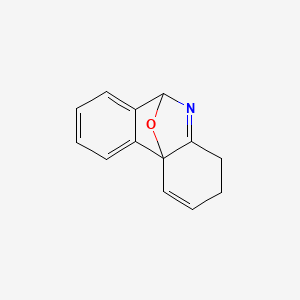
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
